

5-Bromo-2-methoxybenzamide structure and synthesis

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Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzamide

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An In-depth Technical Guide to **5-Bromo-2-methoxybenzamide**: Structure, Synthesis, and Applications

Introduction

5-Bromo-2-methoxybenzamide is a substituted aromatic amide that serves as a crucial intermediate and building block in synthetic organic chemistry. Its structural framework, featuring a benzamide core functionalized with bromine and methoxy groups, makes it a versatile precursor for the development of more complex molecular architectures. The benzamide moiety itself is a recognized pharmacophore, a feature present in a wide array of biologically active compounds. Derivatives of benzamide are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties, making them significant in the field of medicinal chemistry and drug discovery.^{[1][2][3]} This guide provides a detailed examination of the structure, physicochemical properties, and a comprehensive, field-proven synthesis protocol for **5-Bromo-2-methoxybenzamide**, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of **5-Bromo-2-methoxybenzamide** consists of a benzene ring substituted at position 1 with a carboxamide group, at position 2 with a methoxy group, and at

position 5 with a bromine atom. This specific arrangement of functional groups dictates its reactivity and physical characteristics.

Caption: 2D Structure of **5-Bromo-2-methoxybenzamide**.

The key physicochemical and computed properties of **5-Bromo-2-methoxybenzamide** are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	303111-31-1	[4]
Molecular Formula	C ₈ H ₈ BrNO ₂	[4]
Molecular Weight	230.06 g/mol	[4]
Appearance	White to off-white solid (typical)	
LogP	1.74	[4]
Topological Polar Surface Area (TPSA)	38.33 Å ²	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	2	[5]
Rotatable Bonds	2	[4]

Synthesis of 5-Bromo-2-methoxybenzamide

The synthesis of **5-Bromo-2-methoxybenzamide** is most efficiently achieved from its corresponding carboxylic acid, 5-bromo-2-methoxybenzoic acid, which is a readily available starting material. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable as it results in a competing acid-base reaction, forming a stable ammonium carboxylate salt.[6][7][8] Therefore, a two-step approach involving the activation of the carboxylic acid is the standard and preferred method.

This process involves:

- Activation: Conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[\[9\]](#)[\[10\]](#)
- Amidation: Reaction of the acyl chloride intermediate with ammonia to yield the final benzamide product.[\[11\]](#)[\[12\]](#)

Caption: Synthetic workflow for **5-Bromo-2-methoxybenzamide**.

Detailed Experimental Protocol

This section provides a robust, step-by-step methodology for the synthesis of **5-Bromo-2-methoxybenzamide**. The protocol is designed as a self-validating system, where successful execution and subsequent analytical characterization confirm the identity and purity of the product.

Part A: Synthesis of 5-Bromo-2-methoxybenzoyl Chloride

Causality: The carboxylic acid is converted to an acyl chloride because the latter is significantly more electrophilic and readily undergoes nucleophilic acyl substitution with ammonia. Thionyl chloride is an excellent reagent for this transformation as its byproducts (SO₂ and HCl) are gases, which are easily removed from the reaction mixture, simplifying purification.[\[8\]](#)[\[13\]](#)

Materials and Equipment:

- 5-bromo-2-methoxybenzoic acid
- Thionyl chloride (SOCl₂)
- N,N-Dimethylformamide (DMF, catalytic amount)
- Toluene or Dichloromethane (DCM)
- Round-bottom flask with reflux condenser and gas trap (for HCl and SO₂)
- Heating mantle and magnetic stirrer
- Rotary evaporator

Procedure:

- **Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methoxybenzoic acid (1.0 eq).
- **Solvent Addition:** Add a suitable solvent such as toluene or DCM (approx. 5-10 mL per gram of acid).
- **Reagent Addition:** Slowly add thionyl chloride (SOCl_2 , 2.0-3.0 eq) to the suspension at room temperature. Add a single drop of DMF as a catalyst.
 - **Insight:** The reaction is often exothermic. Slow addition is crucial for control. DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active electrophile.
- **Reaction:** Heat the mixture to reflux (for toluene, $\sim 110^\circ\text{C}$; for DCM, $\sim 40^\circ\text{C}$) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO_2). The initial solid suspension should dissolve to form a clear solution.
- **Workup:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
 - **Self-Validation:** The crude product, 5-bromo-2-methoxybenzoyl chloride, is a moisture-sensitive oil or low-melting solid and is typically used immediately in the next step without further purification.

Part B: Synthesis of 5-Bromo-2-methoxybenzamide

Causality: The highly reactive acyl chloride readily reacts with the nucleophilic ammonia. The reaction is performed at low temperature to control its exothermic nature. An excess of ammonia is used to react with the acyl chloride and to neutralize the HCl byproduct that is formed, driving the reaction to completion.^[6]

Materials and Equipment:

- Crude 5-bromo-2-methoxybenzoyl chloride from Part A
- Concentrated aqueous ammonia (NH_4OH , $\sim 28\text{-}30\%$)

- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Ice bath
- Separatory funnel
- Beaker, Buchner funnel, and filter paper
- Standard laboratory glassware

Procedure:

- Preparation: Dissolve the crude 5-bromo-2-methoxybenzoyl chloride in a minimal amount of a dry, inert solvent like THF or DCM in a flask and cool the solution in an ice bath to 0°C.
- Amidation: While stirring vigorously, slowly add the cooled acyl chloride solution to a beaker containing an excess of chilled concentrated aqueous ammonia. A white precipitate of **5-Bromo-2-methoxybenzamide** will form immediately.
 - Insight: This addition order (adding acid chloride to ammonia) ensures that ammonia is always in excess, minimizing side reactions.
- Stirring: Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
- Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold water to remove any ammonium salts, followed by a small amount of cold diethyl ether or hexane to aid in drying.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure, crystalline solid.
- Characterization (Self-Validation): Dry the final product and determine its melting point. Confirm the structure and purity using analytical techniques such as ^1H NMR, ^{13}C NMR, IR

spectroscopy, and Mass Spectrometry. The spectral data should be consistent with the structure of **5-Bromo-2-methoxybenzamide**.

Applications in Research and Drug Development

The true value of **5-Bromo-2-methoxybenzamide** lies in its utility as a chemical intermediate. The functional groups on the aromatic ring provide multiple handles for synthetic diversification:

- The Amide Group: The N-H bonds can be substituted to create secondary or tertiary amides, a common strategy in medicinal chemistry to modulate properties like solubility and cell permeability.^[1]
- The Bromo Group: The bromine atom is an excellent functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This enables the construction of complex biaryl or substituted aromatic systems often found in modern pharmaceuticals.
- The Methoxy Group: The methoxy group influences the electronic properties of the ring and can be a site for demethylation to reveal a phenol, providing another point for functionalization.

Given that the benzamide scaffold is a cornerstone in drug design, **5-Bromo-2-methoxybenzamide** is a valuable starting point for synthesizing libraries of novel compounds for screening against various biological targets, including enzymes and receptors.^{[1][3][14]}

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